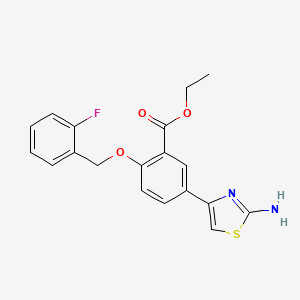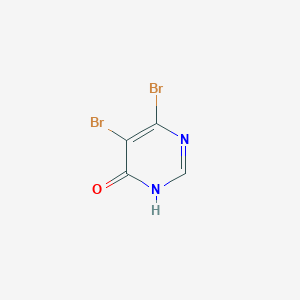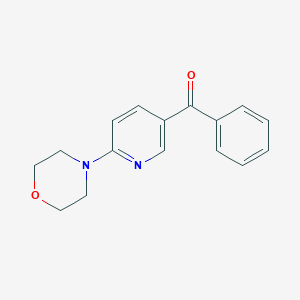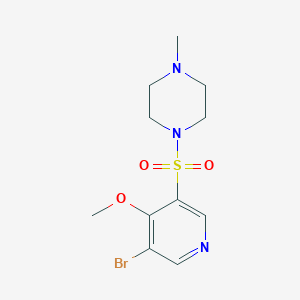
(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-(tert-ブチル)フェニル)-1H-1,2,4-トリアゾール-3-イル)(4-クロロフェニル)メタンアミンは、トリアゾール環、tert-ブチル基、クロロフェニル基を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
(5-(4-(tert-ブチル)フェニル)-1H-1,2,4-トリアゾール-3-イル)(4-クロロフェニル)メタンアミンの合成は、一般的に以下の手順が含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なニトリル化合物との環化反応によって合成することができます。
tert-ブチル基の導入: tert-ブチル基は、tert-ブチルクロリドとアルミニウムクロリドなどの適切な触媒を用いたフリーデル・クラフツアルキル化反応によって導入されます。
クロロフェニル基の結合: クロロフェニル基は、求核置換反応によって結合します。この反応では、クロロフェニルハライドがトリアゾール中間体と反応します。
工業生産方法
この化合物の工業生産には、上記の合成経路の最適化バージョンが用いられる場合があります。この場合、収率と純度を最大化し、コストと環境への影響を最小限に抑えることに重点が置かれます。連続フロー化学やグリーン溶媒の使用などの技術が採用される可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にtert-ブチル基において酸化反応を起こす可能性があります。この反応により、tert-ブチルアルコールまたはtert-ブチルヒドロペルオキシドが生成されます。
還元: 還元反応は、トリアゾール環において起こる可能性があり、ジヒドロトリアゾール誘導体の生成につながる可能性があります。
置換: この化合物は、特にクロロフェニル基において求核置換反応を起こす可能性があります。この反応により、さまざまな置換誘導体が生成されます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に用いられます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で用いることができます。
生成される主要な生成物
酸化: tert-ブチルアルコール、tert-ブチルヒドロペルオキシド
還元: ジヒドロトリアゾール誘導体
置換: さまざまな置換クロロフェニル誘導体
科学研究における用途
化学
化学において、(5-(4-(tert-ブチル)フェニル)-1H-1,2,4-トリアゾール-3-イル)(4-クロロフェニル)メタンアミンは、より複雑な分子の合成のためのビルディングブロックとして用いられます。そのユニークな構造により、新しい反応経路の探求や新規材料の開発が可能になります。
生物学
生物学研究では、この化合物は、生物活性分子の可能性について調査されています。そのトリアゾール環は、多くの医薬品に見られる共通のモチーフであり、創薬開発における可能性を示唆しています。
医学
この化合物の構造は、特に新しい治療薬の開発における可能性のある薬効を示唆しています。生物学的標的に結合する能力は、さらなる薬理学的試験の候補になり得ます。
産業
産業において、(5-(4-(tert-ブチル)フェニル)-1H-1,2,4-トリアゾール-3-イル)(4-クロロフェニル)メタンアミンは、特殊化学品、ポリマー、先端材料の製造に用いられる可能性があります。その安定性と反応性により、さまざまな産業プロセスに適しています。
科学的研究の応用
Chemistry
In chemistry, (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its triazole ring is a common motif in many pharmaceuticals, suggesting possible applications in drug discovery and development.
Medicine
The compound’s structure hints at potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets could make it a candidate for further pharmacological studies.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
(5-(4-(tert-ブチル)フェニル)-1H-1,2,4-トリアゾール-3-イル)(4-クロロフェニル)メタンアミンの作用機序は、特定の分子標的との相互作用に関係しています。トリアゾール環は、タンパク質や酵素と水素結合やπ-π相互作用を形成し、その活性を阻害する可能性があります。tert-ブチル基とクロロフェニル基は、化合物の結合親和性と特定の標的に対する選択性を高める可能性があります。
類似化合物との比較
類似化合物
- (5-(4-メチルフェニル)-1H-1,2,4-トリアゾール-3-イル)(4-クロロフェニル)メタンアミン
- (5-(4-エチルフェニル)-1H-1,2,4-トリアゾール-3-イル)(4-クロロフェニル)メタンアミン
- (5-(4-イソプロピルフェニル)-1H-1,2,4-トリアゾール-3-イル)(4-クロロフェニル)メタンアミン
独自性
類似の化合物と比較して、(5-(4-(tert-ブチル)フェニル)-1H-1,2,4-トリアゾール-3-イル)(4-クロロフェニル)メタンアミンは、tert-ブチル基の存在によって際立っています。この嵩高い置換基は、化合物の立体的な性質に影響を与え、その安定性と反応性を高める可能性があります。さらに、トリアゾール環とクロロフェニル基の組み合わせは、ユニークな電子環境を提供し、化学的および生物学的活性に違いが生じる可能性があります。
特性
分子式 |
C19H21ClN4 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-(4-chlorophenyl)methanamine |
InChI |
InChI=1S/C19H21ClN4/c1-19(2,3)14-8-4-13(5-9-14)17-22-18(24-23-17)16(21)12-6-10-15(20)11-7-12/h4-11,16H,21H2,1-3H3,(H,22,23,24) |
InChIキー |
QTILLFKUDOOBBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)












